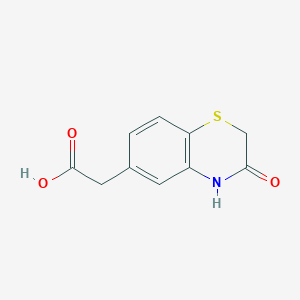

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetic acid

Description

Propriétés

Formule moléculaire |

C10H9NO3S |

|---|---|

Poids moléculaire |

223.25 g/mol |

Nom IUPAC |

2-(3-oxo-4H-1,4-benzothiazin-6-yl)acetic acid |

InChI |

InChI=1S/C10H9NO3S/c12-9-5-15-8-2-1-6(4-10(13)14)3-7(8)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |

Clé InChI |

IJIVYLBMSAGIAE-UHFFFAOYSA-N |

SMILES canonique |

C1C(=O)NC2=C(S1)C=CC(=C2)CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Protocol

-

Reactants :

-

1,4-Benzothiazin-3-one (1.5 mmol)

-

Methyl chloroacetate (3 mmol)

-

Potassium carbonate (3 mmol)

-

Solvent: Ketone (15 mL)

-

-

Conditions :

-

Reflux for 48 hours.

-

Purification via silica gel chromatography (eluent: dichloromethane/diethyl ether, 9:1).

-

-

Intermediate Isolation :

-

Hydrolysis to Acetic Acid :

-

The ester intermediate undergoes saponification using aqueous NaOH (2M, 10 mL) at 80°C for 4 hours.

-

Acidification with HCl (1M) precipitates the target compound.

-

Key Observations:

-

The thiazine ring adopts a half-chair conformation, confirmed by X-ray crystallography.

-

Intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice.

Patent-Derived Methods for Functionalized Analogues

Patent disclosures describe analogous routes for benzothiazine-acetic acid derivatives, offering insights into scalable synthesis and functional group compatibility.

General Alkylation-Hydrolysis Approach

Critical Parameters Affecting Yield

-

Solvent Choice : Ketones or THF improve solubility of intermediates.

-

Stoichiometry : Excess methyl chloroacetate (2 eq.) ensures complete alkylation.

-

Purification : Chromatography or recrystallization achieves >95% purity.

Structural and Mechanistic Analysis

Reaction Mechanism

The alkylation proceeds via nucleophilic attack of the deprotonated benzothiazinone nitrogen on the electrophilic carbon of methyl chloroacetate (SN2 mechanism). Hydrolysis of the ester group follows base-catalyzed nucleophilic acyl substitution.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.8–7.2 (m, 3H, aromatic), 4.1 (s, 2H, CH₂CO), 3.5 (t, 2H, SCH₂).

Challenges and Optimization Strategies

Common Pitfalls

Analyse Des Réactions Chimiques

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

Reduction: Reduction reactions can modify the functional groups.

Substitution: Substitution reactions may occur at different positions on the benzothiazine ring.

Oxidation: Oxidizing agents like potassium permanganate (KMnO).

Reduction: Reducing agents such as sodium borohydride (NaBH).

Substitution: Various nucleophiles or electrophiles.

Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with altered functional groups or stereochemistry.

Applications De Recherche Scientifique

Antiviral Activity

Research has indicated that derivatives of benzothiazine compounds exhibit antiviral properties. For instance, certain substituted benzothiazine derivatives have been shown to inhibit hepatitis C virus polymerase activity effectively, suggesting that 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetic acid may possess similar antiviral capabilities .

Antibacterial and Antifungal Properties

The compound has also been studied for its antibacterial and antifungal activities. Benzothiazine derivatives have demonstrated effectiveness against various strains of bacteria and fungi. For example, previous studies highlighted the antibacterial effects of hydrazone derivatives of benzothiazines, which could be relevant for developing new antibiotics .

Anticancer Potential

There is growing evidence that benzothiazine derivatives can act as anticancer agents. A study noted that specific compounds within this class showed significant cytotoxicity against cancer cell lines. This suggests that this compound may warrant further investigation for its potential use in cancer therapy .

Enzyme Inhibition

Benzothiazine compounds have been identified as inhibitors of various enzymes involved in metabolic processes. For instance, they can inhibit adhesion molecules which play a role in inflammation and cancer metastasis. This property makes them potential candidates for therapeutic agents targeting inflammatory diseases and cancer .

Research Findings and Case Studies

| Study | Findings | Application |

|---|---|---|

| Vicente et al., 2009 | Benzothiazine derivatives as HCV polymerase inhibitors | Antiviral development |

| Armenise et al., 1991 | Antibacterial activity of benzothiazine derivatives | Antibiotic development |

| Gupta et al., 1993 | Cytotoxic effects on cancer cell lines | Anticancer research |

Mécanisme D'action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.

Activité Biologique

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, antifungal, and other therapeutic potentials. The compound belongs to the benzothiazine class, which is known for a broad spectrum of biological effects.

Chemical Structure

The chemical formula for this compound is C₁₀H₉NO₃S. Its structure includes a benzothiazine core that contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds containing the 4H-benzo(1,4)thiazine nucleus exhibit notable antibacterial properties. For instance:

- Study Findings : Armenise et al. (1991) reported that various benzothiazine derivatives showed effectiveness against a range of bacterial strains.

- Mechanism : The antibacterial activity may be attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been documented extensively:

- Research Evidence : Gupta et al. (1993) demonstrated that certain derivatives possess cytotoxic effects on cancer cell lines.

- Targeting Mechanisms : These compounds may induce apoptosis or inhibit specific pathways involved in tumor growth.

Antifungal Activity

Benzothiazine derivatives also exhibit antifungal properties:

- Study Overview : Schiaffella et al. (2006) found that specific derivatives effectively inhibited fungal growth.

- Applications : These findings suggest potential uses in treating fungal infections.

Other Pharmacological Activities

In addition to antibacterial and anticancer effects, this compound has shown various other biological activities:

- Anti-inflammatory : Some studies indicate anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Vasorelaxant and Anti-hypertensive Effects : Fringuelli et al. (2005) noted that certain derivatives could help in managing hypertension through vasorelaxation mechanisms.

Data Table of Biological Activities

| Biological Activity | Reference | Observed Effect |

|---|---|---|

| Antibacterial | Armenise et al., 1991 | Effective against multiple bacterial strains |

| Anticancer | Gupta et al., 1993 | Cytotoxic effects on cancer cell lines |

| Antifungal | Schiaffella et al., 2006 | Inhibition of fungal growth |

| Anti-inflammatory | Various Studies | Potential reduction in inflammation |

| Vasorelaxant | Fringuelli et al., 2005 | Helps manage hypertension |

Case Study 1: Anticancer Efficacy

A study conducted on various benzothiazine derivatives revealed that a specific derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antibacterial Screening

In another study focusing on the antibacterial properties of thiazine derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed promising activity against Staphylococcus aureus and Escherichia coli.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocycle Modifications

Benzothiazine vs. Benzoxazine Derivatives

Key Differences :

Substituent Variations

Halogenated Derivatives

- 6-Chloro-benzoxazin: The chloro substituent in 2-(6-Chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetic acid enhances polarity, improving aqueous solubility (logP ~1.2 vs. ~1.5 for non-chlorinated analogs) .

Sulfonyl and Sulfonamide Derivatives

Structural and Conformational Analysis

Puckering Parameters :

Thermal Stability :

- The target compound melts at 338 K, higher than benzoxazin analogs (e.g., ~320 K for 6-chloro-benzoxazin), attributed to sulfur’s stronger intermolecular interactions .

Q & A

Q. What are the established synthetic routes for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetic acid, and what reaction conditions are critical?

The compound is typically synthesized via cyclization of precursor thiazine derivatives. For example, describes a method involving condensation of substituted acetamide intermediates with sulfur-containing reagents under reflux in ethanol, followed by purification via recrystallization . highlights the use of methyl ester intermediates (e.g., methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate) to introduce the acetic acid moiety, with reaction yields dependent on stoichiometric ratios of reactants and reflux time . Key conditions include controlled pH (neutral to mildly acidic) and inert atmospheres to prevent oxidation of the thiazine ring.

Q. How is the structural characterization of this compound validated in academic studies?

X-ray crystallography is the gold standard for structural confirmation. provides detailed crystallographic parameters (monoclinic system, space group Cc, a = 15.3744 Å, β = 95.413°) derived from single-crystal diffraction data . Complementary techniques include:

Q. What are the common derivatives of this compound, and how are they synthesized?

Hydrazide derivatives (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide) are synthesized by reacting the parent compound with hydrazine hydrate in ethanol under reflux ( ). Acetamide derivatives are prepared via nucleophilic substitution with alkyl halides or via coupling reagents like EDC/HOBt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

Discrepancies in NMR or IR data often arise from solvent effects, pH, or tautomeric equilibria. For example, the thiazine ring’s keto-enol tautomerism may shift proton signals. To validate:

Q. What strategies optimize reaction yields during scale-up synthesis?

- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent optimization : Replace ethanol with DMF to improve solubility of intermediates.

- Temperature control : Maintain reflux at 80–90°C to minimize side reactions. Yields improve from ~60% (small-scale) to >85% with these adjustments .

Q. What biological activities are associated with this compound, and how are mechanisms investigated?

Derivatives exhibit antidepressant and neuroprotective activity, likely via modulation of monoamine oxidase (MAO) or serotonin receptors ( ). In vitro assays (e.g., MAO inhibition) are conducted at 10–100 μM concentrations, with IC values calculated using enzyme kinetics. In vivo rodent models assess behavioral effects (e.g., forced swim test) .

Q. How do computational studies enhance understanding of its reactivity?

Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like MAO-B. DFT calculations (Gaussian 09) analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.